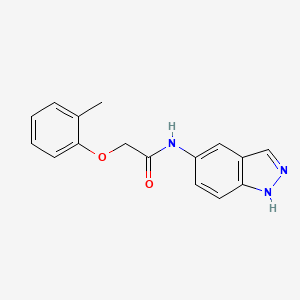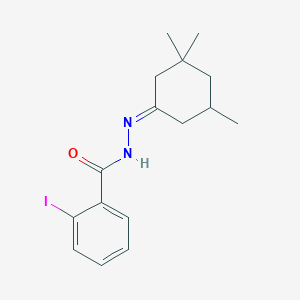
N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide
Vue d'ensemble
Description
N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide, also known as MLN8054, is a small molecule inhibitor that targets the mitotic checkpoint kinase 1 (Mps1). Mps1 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the mitotic spindle checkpoint. The mitotic spindle checkpoint is responsible for ensuring that chromosomes are properly aligned and attached to the spindle fibers before cell division occurs. MLN8054 has been shown to have potential as an anti-cancer agent due to its ability to disrupt this checkpoint and induce cell death in cancer cells.
Mécanisme D'action
N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide inhibits the activity of Mps1, which is a key regulator of the mitotic spindle checkpoint. By inhibiting Mps1, N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide disrupts the proper alignment and attachment of chromosomes to the spindle fibers, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide has been shown to induce cell death in cancer cells through multiple mechanisms, including the induction of apoptosis and mitotic catastrophe. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide in lab experiments is its specificity for Mps1. This allows researchers to study the role of Mps1 in the regulation of the mitotic spindle checkpoint and its potential as a therapeutic target for cancer. However, one limitation of using N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide is its potential toxicity to normal cells, which can make it difficult to study in vivo.
Orientations Futures
There are several potential future directions for research involving N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide. One area of interest is the development of combination therapies that include N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide and other anti-cancer agents. Another potential direction is the study of N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide in combination with radiation therapy, as it has been shown to enhance the effects of radiation in preclinical models. Additionally, further research is needed to better understand the potential toxicity of N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide to normal cells and to develop strategies to mitigate this toxicity.
Applications De Recherche Scientifique
N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide has been extensively studied in preclinical models of cancer and has shown promising results as an anti-cancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-1H-indazol-5-yl-2-(2-methylphenoxy)acetamide has also been shown to inhibit tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-4-2-3-5-15(11)21-10-16(20)18-13-6-7-14-12(8-13)9-17-19-14/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANDVQNBUYSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4840239.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840240.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4840253.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4840258.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840270.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)

![5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)